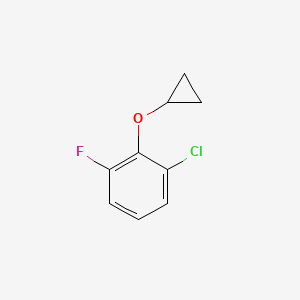
1-Chloro-2-cyclopropoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-cyclopropoxy-3-fluorobenzene is an aromatic compound characterized by the presence of a chlorine atom, a cyclopropoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropoxy-3-fluorobenzene can be synthesized through a multi-step process involving the introduction of the chlorine, cyclopropoxy, and fluorine substituents onto the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions to introduce the chlorine and fluorine atoms, followed by nucleophilic substitution to attach the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and cyclopropoxylation, followed by purification techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-cyclopropoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1-Chloro-2-cyclopropoxy-3-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chloro-2-cyclopropoxy-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to modulate biological activity.
Comparison with Similar Compounds
1-Chloro-2-fluorobenzene: Similar in structure but lacks the cyclopropoxy group.
1-Chloro-3-fluorobenzene: Similar but with different positioning of the fluorine atom.
1-Chloro-2-cyclopropylbenzene: Similar but lacks the fluorine atom.
Uniqueness: 1-Chloro-2-cyclopropoxy-3-fluorobenzene is unique due to the presence of both the cyclopropoxy and fluorine substituents, which impart distinct chemical and physical properties. These features make it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-3-fluorobenzene |
InChI |
InChI=1S/C9H8ClFO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
YGIHOSBKCWVWFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















